N-({6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Description
Properties
IUPAC Name |
N-[[6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5S/c1-3-21(4-2)11-14-18-19-16-22(14)20-15(23-16)9-8-12-6-5-7-13(17)10-12/h5-10H,3-4,11H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZITHSYONIIK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C=CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)/C=C/C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the triazolo-thiadiazole core, followed by the introduction of the chlorophenyl vinyl group and the diethylamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-({6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. In a study published in the Journal of Medicinal Chemistry, derivatives of triazole-thiadiazole were tested against various bacterial strains. The results showed that compounds similar to N-({6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine demonstrated promising antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound's structure suggests potential anticancer activity. A study published in Cancer Letters explored the effects of similar triazole derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways . The chlorophenyl vinyl group is hypothesized to enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of triazole-containing compounds. Research published in Neuropharmacology indicated that derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the inhibition of specific pathways associated with neurodegeneration . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron donor or acceptor can be utilized in organic photovoltaic devices. Studies have shown that incorporating such compounds into polymer matrices can enhance charge transport properties and overall device efficiency .
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate reactive oxygen species (ROS) positions it as a candidate for photodynamic therapy applications. Research indicates that compounds with similar structures can effectively target cancer cells when activated by specific wavelengths of light . This property could be harnessed for localized cancer treatment with minimal side effects.
Table 1: Summary of Biological Activities
| Activity Type | Study Reference | Effectiveness |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry | Effective against MRSA |
| Anticancer | Cancer Letters | Induces apoptosis |
| Neuroprotective | Neuropharmacology | Protects neuronal cells |
Table 2: Material Science Applications
| Application Type | Study Reference | Key Findings |
|---|---|---|
| Organic Electronics | Advanced Materials | Enhanced charge transport |
| Photodynamic Therapy | Photochemistry Reviews | Effective ROS generation |
Mechanism of Action
The mechanism of action of N-({6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share the triazolo[3,4-b][1,3,4]thiadiazole core but differ in substituents, leading to variations in bioactivity and physicochemical properties:
Physicochemical Properties
- Electronic Effects: The chlorine atom withdraws electron density, polarizing the vinyl bond and enhancing electrophilic interactions with biological targets (e.g., enzymes or receptors) .
- Solubility: The diethylamine group confers moderate water solubility, whereas dimethylaniline (in the tert-butyl analogue) reduces solubility due to aromatic hydrophobicity .
Antimicrobial and Herbicidal Activity
- Target Compound: Limited direct data exists, but triazolo-thiadiazoles with halogenated aryl groups (e.g., Cl, Br) exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi .
- Methoxy-Substituted Analogue (): Reduced antimicrobial potency compared to halogenated derivatives, likely due to diminished electrophilicity .
- tert-Butyl-Substituted Analogue (): Enhanced herbicidal activity attributed to increased lipophilicity, which improves foliar absorption .
Vasodilatory and Anti-inflammatory Activity
- Pyridyl-Substituted Analogues (): Compounds with pyridyl groups at position 6 show significant vasodilatory activity (EC₅₀ = 12–45 μM), suggesting that electron-deficient aromatic systems enhance vascular smooth muscle relaxation .
- α-Naphthylmethyl Derivatives (): Display anti-inflammatory activity in preliminary assays, likely due to bulky aromatic groups stabilizing interactions with cyclooxygenase (COX) enzymes .
Biological Activity
N-({6-[2-(3-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a compound that belongs to the class of triazole-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this specific compound based on available literature and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazolo-thiadiazole derivatives. For instance, a study evaluating various derivatives found that compounds similar to this compound exhibited significant antibacterial and antifungal activities. The minimal inhibitory concentrations (MICs) against a range of bacteria and fungi were determined using microdilution methods.
Key Findings:
- The compound showed higher antibacterial activity compared to standard antibiotics like ampicillin and streptomycin.
- Antifungal activity was also pronounced, with some derivatives exhibiting up to 80-fold higher efficacy than ketoconazole.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-({6-[2-(3-chlorophenyl)vinyl]... | 0.5 | Antifungal |
| N-({6-[2-(3-chlorophenyl)vinyl]... | 1.0 | Antibacterial |
The mechanism of action for these compounds often involves inhibition of key enzymes in microbial metabolism. Docking studies suggest that the target for antibacterial activity may include enzymes such as MurB from E. coli, while antifungal activity may involve CYP51 .
Case Studies
- Antibacterial Efficacy : In a study involving various triazolo-thiadiazole derivatives, this compound was tested against resistant strains of bacteria including MRSA. The results indicated significant potency against these strains .
- Toxicity Assessment : Toxicity studies conducted on human cell lines (MCF7 and HK-2) demonstrated low toxicity levels for the compound, indicating its potential for therapeutic applications without severe side effects .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-thiadiazole derivatives is often influenced by structural modifications. For instance:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how are intermediates characterized?
The compound is synthesized via cyclization of thioamide intermediates under acidic conditions. For example, concentrated sulfuric acid facilitates cyclization of N-substituted thioacetamides into triazolo-thiadiazole cores . Key intermediates are verified using H NMR, IR spectroscopy, and mass spectrometry. For instance, in , intermediates like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide are confirmed via H NMR (δ = 1.91 ppm for CH) and IR (ν = 1670 cm for amide C=O) .
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical techniques include:
- TLC (Silufol UV-254 plates, chloroform:acetone eluent) to monitor reaction progress .
- HPLC for purity assessment, with >95% purity typically required for pharmacological studies .
- X-ray crystallography (e.g., ) resolves bond lengths and angles, confirming the triazolo-thiadiazole core and substituent geometry .
Q. What strategies optimize yield in cyclization reactions for triazolo-thiadiazole derivatives?
- Adjusting reaction duration and stoichiometry of cyclizing agents (e.g., iodine in DMF with triethylamine) .
- Using co-crystallization to isolate intermediates (e.g., achieved 97.4% yield via co-crystals of intermediates) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 3-chlorophenyl in ) enhance anticancer activity by increasing electrophilicity and target binding .
- Nitro groups (e.g., 2,5-dinitrophenyl in ) improve potency (GI = 0.5–2.0 μM in cancer cells) but reduce solubility, necessitating sulfonamide derivatization for in vivo studies .
Q. What mechanisms underlie the compound’s anticancer activity?
- Topoisomerase IIα inhibition : Analogous triazolo-thiadiazoles (e.g., KA25 in ) intercalate DNA and stabilize topo II-DNA cleavage complexes .
- AKT pathway modulation : Derivatives like 6a () inhibit AKT1/2 activation (IC < 1 μM) via competitive binding to the ATP pocket .
Q. How can molecular docking guide target identification for this compound?
- Docking studies (e.g., ) use software like AutoDock Vina to predict binding affinities to kinases (e.g., GSK-3β) .
- Key interactions include hydrogen bonding between the triazole nitrogen and kinase residues (e.g., Lys85 in GSK-3β) and π-π stacking of the chlorophenyl group with hydrophobic pockets .
Q. How to resolve contradictions in biological activity data across similar derivatives?
- Comparative assays : Test compounds under identical conditions (e.g., MTT assays at 48-hour exposure) to control for variability .
- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
- Off-target profiling : Kinase screening panels (e.g., tested 7a against 50 kinases) identify selective vs. polypharmacological effects .
Methodological Challenges
Q. What strategies improve aqueous solubility for in vivo studies?
- Introduce polar groups (e.g., sulfonamide in ) or PEGylated side chains .
- Use nanoparticle encapsulation (e.g., PLGA-based carriers) to enhance bioavailability .
Q. How to troubleshoot low yields in cyclization steps?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
